molecular formula C25H26NO6- B12362165 L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester

Cat. No.: B12362165
M. Wt: 436.5 g/mol
InChI Key: MRFLBISPKPBCRU-QFIPXVFZSA-M
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Description

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester is a derivative of L-aspartic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester typically involves the protection of the amino group of L-aspartic acid with the Fmoc group. This is followed by the esterification of the carboxyl group with cyclohexanol. The reaction conditions often include the use of a base such as diisopropylethylamine (DIPEA) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also streamline the production process.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Ester Hydrolysis: Conversion of the ester group back to the carboxylic acid using acidic or basic conditions.

    Amide Formation: Reaction with amines to form amides, often facilitated by coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Amide Formation: DCC or EDC in the presence of a base like DIPEA.

Major Products Formed

    Deprotection: L-Aspartic acid, 4-cyclohexyl ester.

    Ester Hydrolysis: L-Aspartic acid.

    Amide Formation: L-Aspartic acid derivatives with amide bonds.

Scientific Research Applications

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action for L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides. The cyclohexyl ester group can be hydrolyzed under specific conditions to yield the free carboxylic acid, which can then participate in further reactions.

Comparison with Similar Compounds

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester is similar to other Fmoc-protected amino acids, such as:

The uniqueness of this compound lies in its specific ester group, which can influence the solubility and reactivity of the compound in peptide synthesis.

Properties

Molecular Formula

C25H26NO6-

Molecular Weight

436.5 g/mol

IUPAC Name

(3S)-4-cyclohexyloxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate

InChI

InChI=1S/C25H27NO6/c27-23(28)14-22(24(29)32-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,27,28)/p-1/t22-/m0/s1

InChI Key

MRFLBISPKPBCRU-QFIPXVFZSA-M

Isomeric SMILES

C1CCC(CC1)OC(=O)[C@H](CC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(CC1)OC(=O)C(CC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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